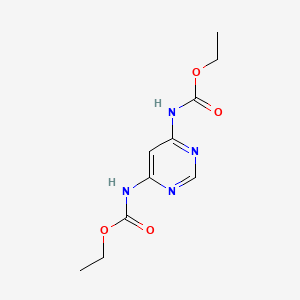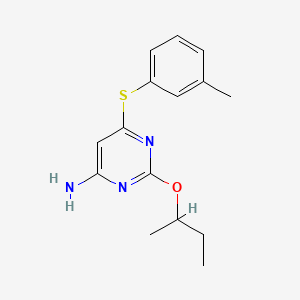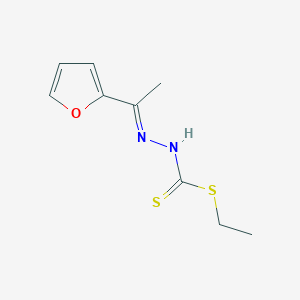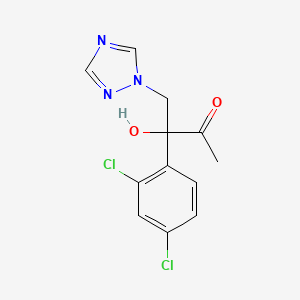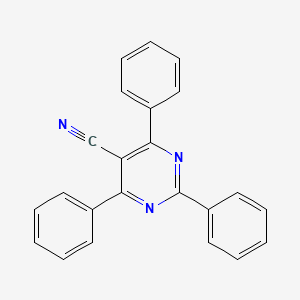
2,4,6-Triphenylpyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenylpyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of three phenyl groups attached to the pyrimidine ring at positions 2, 4, and 6, and a cyano group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-triphenylpyrimidine-5-carbonitrile typically involves the reaction of benzaldehyde derivatives with malononitrile and ammonium acetate under basic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nitrating agents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Halogenated or nitrated derivatives of the compound.
Reduction Reactions: Amino derivatives of the compound.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Scientific Research Applications
2,4,6-Triphenylpyrimidine-5-carbonitrile has been explored for various scientific research applications:
Materials Science: It is used in the development of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Derivatives of this compound have shown potential as anticancer agents, particularly as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).
Biological Research: The compound’s derivatives are being studied for their cytotoxic activities against various human tumor cell lines.
Mechanism of Action
The mechanism of action of 2,4,6-triphenylpyrimidine-5-carbonitrile and its derivatives involves interaction with specific molecular targets. For instance, as tyrosine kinase inhibitors, they mimic ATP and bind to the ATP-binding site of the EGFR, thereby inhibiting its activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-(3-Cyanophenyl)-2,6-diphenylpyrimidine-5-carbonitrile: Similar structure with a cyano group at the 3-position of the phenyl ring.
2,4,6-Triphenylpyrimidine: Lacks the cyano group at position 5.
Uniqueness
2,4,6-Triphenylpyrimidine-5-carbonitrile is unique due to the presence of the cyano group at position 5, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications, such as in TADF materials and as a scaffold for designing tyrosine kinase inhibitors .
Properties
CAS No. |
51803-13-5 |
|---|---|
Molecular Formula |
C23H15N3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2,4,6-triphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H15N3/c24-16-20-21(17-10-4-1-5-11-17)25-23(19-14-8-3-9-15-19)26-22(20)18-12-6-2-7-13-18/h1-15H |
InChI Key |
AEXVQHOKEWCIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


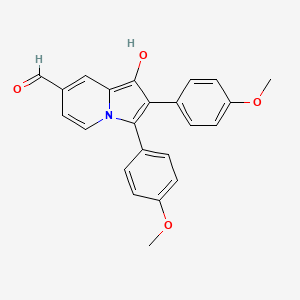

![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)

![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
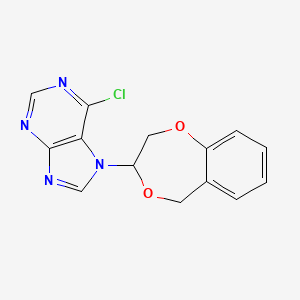
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

